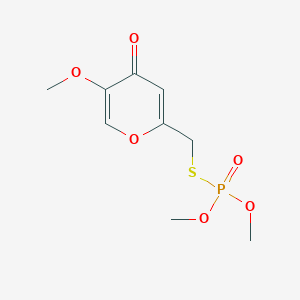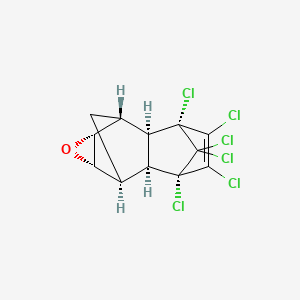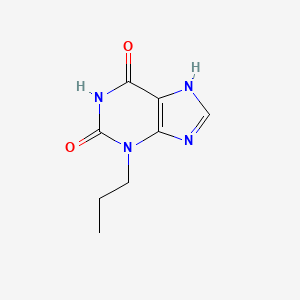
Enprofylline
概要
説明
Enprofylline, also known as 3-propylxanthine, is a xanthine derivative used in the treatment of asthma . It acts primarily as a competitive nonselective phosphodiesterase inhibitor with relatively little activity as a nonselective adenosine receptor antagonist .
Molecular Structure Analysis
Enprofylline has a molecular formula of C8H10N4O2 and an average mass of 194.191 Da . The ChemSpider ID for Enprofylline is 1613 .Physical And Chemical Properties Analysis
Enprofylline has a density of 1.4±0.1 g/cm3, a molar refractivity of 47.5±0.3 cm3, and a molar volume of 142.0±3.0 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .科学的研究の応用
Asthma Treatment
Enprofylline is used in the management of symptoms of asthma . It shares bronchodilator properties with theophylline, a well-known asthma medication .
Chronic Obstructive Pulmonary Disease (COPD)
Enprofylline is also used in the treatment of Chronic Obstructive Pulmonary Disease (COPD) . It helps to relax and open air passages in the lungs, making it easier to breathe .
Cerebrovascular Insufficiency
Enprofylline is used in the management of cerebrovascular insufficiency . It improves blood flow to the brain and enhances brain cell function .
Sickle Cell Disease
Enprofylline has been used in the management of sickle cell disease . It increases cAMP activity, making the erythrocyte membrane more resistant to deformity .
Diabetic Neuropathy
Enprofylline is used in the management of diabetic neuropathy . It helps to reduce plasma fibrinogen concentrations and increase fibrinolytic activity, improving blood flow .
Pharmacokinetics Research
The effects of ageing on the pharmacokinetics, renal handling and protein binding of enprofylline have been investigated in rats . This research helps to understand how the body absorbs, distributes, metabolizes, and excretes the drug .
Airway Reactivity Research
Enprofylline has been used in research to study its acute effects on airway reactivity during histamine challenge in healthy volunteers . This helps to understand how the drug affects the body’s response to histamine, a chemical that can cause airway constriction .
作用機序
Target of Action
Enprofylline primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and adenosine receptor A2b . These targets play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger in many biological processes.
Mode of Action
Enprofylline acts as an inhibitor of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B, and as an antagonist of the adenosine receptor A2b . By inhibiting phosphodiesterase, enprofylline prevents the breakdown of cAMP, leading to increased cAMP levels. This results in a variety of downstream effects, including bronchodilation and decreased blood viscosity .
Biochemical Pathways
The increase in cAMP levels caused by enprofylline affects multiple biochemical pathways. One key pathway is the regulation of bronchial smooth muscle tone. Elevated cAMP levels lead to relaxation of bronchial smooth muscle, resulting in bronchodilation . Additionally, enprofylline decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity .
Pharmacokinetics
Enprofylline is rapidly absorbed from the digestive tract . The elimination half-life is approximately 1.9 hours, and the total body clearance is 191.1 ml·kg−1·h−1 . The volume of distribution is 0.48 l·kg−1, and protein binding is 49% . These properties influence the bioavailability of enprofylline and its ability to reach its targets in the body.
Result of Action
The primary molecular effect of enprofylline is the inhibition of erythrocyte phosphodiesterase, leading to an increase in erythrocyte cAMP activity . This makes the erythrocyte membrane more resistant to deformity . On a cellular level, enprofylline leads to bronchodilation, which helps alleviate symptoms in conditions like asthma and chronic obstructive pulmonary disease .
Action Environment
For instance, advanced age can lead to reduced renal excretion, which may affect the clearance of enprofylline
Safety and Hazards
特性
IUPAC Name |
3-propyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQPXVQCUCHWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)NC1=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045186 | |
| Record name | Enprofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4), 5.68e+00 g/L | |
| Record name | SID855784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Enprofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Enprofylline inhibits erythrocyte phosphodiesterase, resulting in an increase in erythrocyte cAMP activity. Subsequently, the erythrocyte membrane becomes more resistant to deformity. Along with erythrocyte activity, enprofylline also decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity. | |
| Record name | Enprofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Enprofylline | |
CAS RN |
41078-02-8 | |
| Record name | Enprofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enprofylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enprofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enprofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enprofylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENPROFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7DT5E518 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
287-289 °C, 287 - 289 °C | |
| Record name | Enprofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enprofylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does enprofylline differ from theophylline in its mechanism of action?
A1: While both are xanthine derivatives and bronchodilators, enprofylline exhibits a weaker antagonism of adenosine receptors compared to theophylline. [, , , ] This difference is crucial, as adenosine antagonism is believed to be responsible for some of theophylline's side effects.
Q2: Does enprofylline affect the release of inflammatory mediators?
A2: Research suggests that both enprofylline and theophylline can inhibit the antigen-induced release of slow-reacting substance of anaphylaxis (SRS-A) and histamine from sensitized guinea pig lung fragments. []
Q3: Does enprofylline affect neuronal activity?
A3: Studies in rats indicate that enprofylline, unlike theophylline, does not antagonize adenosine's depressant effects on evoked field excitatory post-synaptic potentials (EPSPs) in the hippocampus. [] This suggests a difference in their interaction with neuronal adenosine receptors.
Q4: Can enprofylline modulate the effects of adenosine in humans?
A4: Research in human subjects shows that, at clinically relevant concentrations, theophylline can inhibit the cardio-respiratory stimulant effects of infused adenosine, while enprofylline tends to augment them. [] This highlights a critical difference in their interaction with adenosine's systemic effects.
Q5: What is the molecular formula and weight of enprofylline?
A5: Enprofylline's molecular formula is C10H14N4O2, and its molecular weight is 222.24 g/mol.
Q6: Is there information available regarding the material compatibility and stability of enprofylline under various conditions?
A6: The provided research papers primarily focus on the pharmacological and pharmacokinetic properties of enprofylline. Information regarding its material compatibility and stability under various conditions is not discussed.
Q7: Does enprofylline possess any catalytic properties?
A7: The provided research papers focus on enprofylline's pharmacological properties as a bronchodilator. No catalytic properties of enprofylline are discussed.
Q8: Have any computational chemistry studies been conducted on enprofylline?
A8: The provided research papers primarily utilize in vitro and in vivo experimental models to investigate enprofylline's properties. Information regarding computational chemistry studies or QSAR models is not available in these papers.
Q9: Is there information available regarding SHE regulations specific to enprofylline?
A9: The provided research papers focus on the pharmacological and clinical aspects of enprofylline. Information regarding specific SHE regulations or compliance is not discussed.
Q10: How is enprofylline metabolized and excreted?
A10: Unlike many other xanthine derivatives, enprofylline is primarily excreted unchanged in the urine. [, ] Approximately 90% of an administered dose is recovered in urine, indicating minimal metabolism. []
Q11: What is the elimination half-life of enprofylline?
A11: The elimination half-life of enprofylline is approximately 2 hours. [, ] This relatively short half-life necessitates multiple daily doses for sustained therapeutic effects.
Q12: How do the pharmacokinetics of enprofylline differ in specific populations like pregnant women or elderly individuals?
A12: In pregnant rats, enprofylline exhibits a higher volume of distribution and lower systemic clearance compared to non-pregnant rats. [] This alteration is attributed to changes in plasma protein binding and renal handling during pregnancy. [] The effect of age on enprofylline pharmacokinetics in humans is not extensively discussed in these papers.
Q13: Does enprofylline cross the blood-brain barrier?
A13: Enprofylline exhibits a lower penetration into the cerebrospinal fluid (CSF) compared to theophylline. [] The CSF:plasma ratio for enprofylline is approximately 0.095, significantly lower than theophylline's ratio of 0.36. [] This suggests a limited ability of enprofylline to cross the blood-brain barrier, which may contribute to its reduced central nervous system (CNS) side effects compared to theophylline.
Q14: What models have been used to study the bronchodilatory effects of enprofylline?
A14: Enprofylline's bronchodilatory effects have been studied in various models, including: * Isolated guinea pig tracheal smooth muscle: Demonstrated relaxation of contractions induced by egg albumin, SRS-A, and carbachol. [, , ]* Isolated sheep trachealis and small bronchi: Showed concentration-dependent relaxation under basal and carbachol-induced tone. []* Human placental arteries: Induced relaxation in vessels contracted by prostaglandins and potassium chloride. []
Q15: How does the potency of enprofylline as a bronchodilator compare to theophylline?
A15: Numerous studies indicate that enprofylline is a more potent bronchodilator than theophylline, with estimates ranging from 3 to 5 times greater potency. [, , , , , ] This difference in potency is consistent across various experimental models and contributes to the potential clinical advantages of enprofylline.
Q16: Has enprofylline been investigated for its effectiveness in treating exercise-induced asthma (EIA)?
A16: In a study involving asthmatic patients with EIA, intravenous theophylline provided significantly better protection against exercise-induced bronchospasm compared to enprofylline and placebo. [] While enprofylline demonstrated some protective effects, they were not statistically significant compared to placebo. []
Q17: What is the efficacy of enprofylline in treating acute asthma?
A17: Studies in patients with acute asthma indicate that both intravenous enprofylline and nebulized terbutaline (a beta-2 agonist) demonstrate comparable bronchodilating effects. [] Both treatments resulted in similar improvements in FEV1, suggesting enprofylline's potential as a treatment option in acute asthma. []
Q18: Is there information available regarding resistance mechanisms to enprofylline or cross-resistance with other compounds?
A18: The provided research papers primarily focus on the pharmacological and clinical efficacy of enprofylline. Information regarding specific resistance mechanisms or cross-resistance with other compounds is not discussed.
Q19: What are the common side effects associated with enprofylline?
A19: While generally well-tolerated, enprofylline has been associated with side effects such as headache and nausea, particularly during the initial week of treatment. [, , , ] These side effects are generally mild and transient. []
Q20: Does enprofylline induce seizures?
A20: Unlike theophylline, enprofylline has not been shown to induce seizures in animal models, even at high doses. [] This difference is attributed to enprofylline's weaker adenosine antagonism, which is believed to play a role in theophylline-induced seizures. []
Q21: Does enprofylline affect liver function?
A21: Long-term enprofylline administration has been associated with elevated liver enzyme levels in some individuals. [] While these elevations are often asymptomatic and transient, they highlight the need for monitoring liver function during prolonged enprofylline therapy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



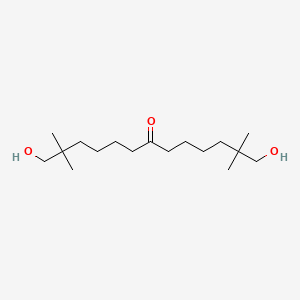
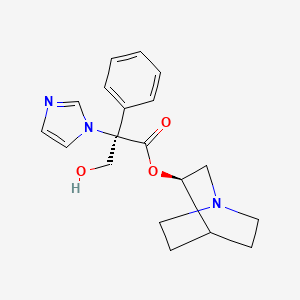
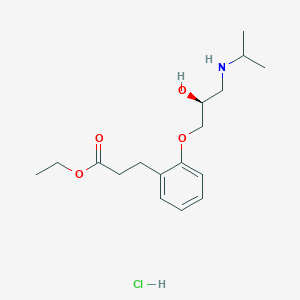


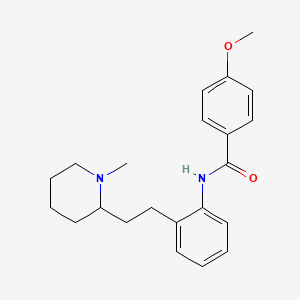

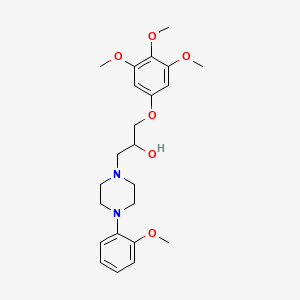
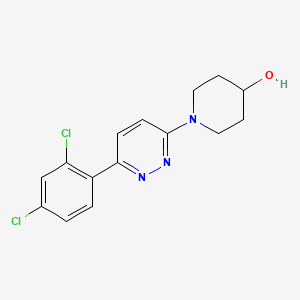
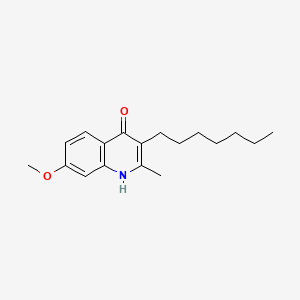
![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)

